1-(Oxetan-3-yl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxetan-3-yl)piperidin-4-one is a compound that features a piperidinone ring fused with an oxetane ring. This unique structure imparts distinct physicochemical properties, making it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(Oxetan-3-yl)piperidin-4-one typically involves cyclization reactions. One common method is the intramolecular cyclization through C−O bond formation, which can be achieved via epoxide ring opening followed by ring closing . Industrial production methods often involve the use of preformed oxetane-containing building blocks, which are then further derivatized .
Chemical Reactions Analysis
1-(Oxetan-3-yl)piperidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxetane ring, leading to ring-opening reactions.
Major Products: The products formed depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(Oxetan-3-yl)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-yl)piperidin-4-one involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can then interact with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(Oxetan-3-yl)piperidin-4-one can be compared with other similar compounds such as:
1-(Oxetan-3-yl)piperidin-4-ol: This compound has a hydroxyl group instead of a ketone, which affects its reactivity and applications.
Piperidine derivatives: These compounds share the piperidine ring but differ in their substituents, leading to varied biological activities.
Oxetane derivatives: These compounds have the oxetane ring but differ in their attached functional groups, influencing their chemical behavior and applications.
Properties
IUPAC Name |
1-(oxetan-3-yl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8-1-3-9(4-2-8)7-5-11-6-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPYWVJDZQQEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.